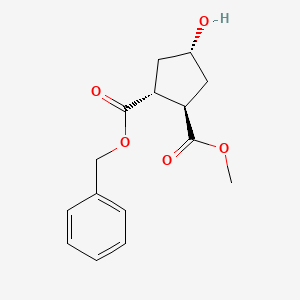
(1R,2R,4R)-1-benzyl 2-Methyl 4-hydroxycyclopentane-1,2-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2R,4R)-1-benzyl 2-Methyl 4-hydroxycyclopentane-1,2-dicarboxylate is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring a cyclopentane ring with multiple functional groups, makes it an interesting subject for research in organic chemistry and related disciplines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,4R)-1-benzyl 2-Methyl 4-hydroxycyclopentane-1,2-dicarboxylate typically involves multiple steps, starting from readily available precursors. One common approach is the stereoselective reduction of a suitable precursor, followed by esterification and benzylation reactions. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable synthesis protocols.
Análisis De Reacciones Químicas
Types of Reactions
(1R,2R,4R)-1-benzyl 2-Methyl 4-hydroxycyclopentane-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the ester groups may produce diols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1R,2R,4R)-1-benzyl 2-Methyl 4-hydroxycyclopentane-1,2-dicarboxylate is used as a chiral building block for the synthesis of more complex molecules. Its stereochemistry is valuable in the development of enantiomerically pure compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its unique structure allows it to act as a probe for investigating biological processes.
Medicine
In medicine, this compound has potential applications in drug development. Its ability to interact with specific molecular targets makes it a candidate for therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its functional groups allow for modifications that can lead to new materials with desirable properties.
Mecanismo De Acción
The mechanism of action of (1R,2R,4R)-1-benzyl 2-Methyl 4-hydroxycyclopentane-1,2-dicarboxylate involves its interaction with specific molecular targets. The hydroxyl and ester groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The benzyl group may also play a role in binding to hydrophobic pockets within proteins.
Comparación Con Compuestos Similares
Similar Compounds
- (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl ®-4-methylbenzenesulfonimidate
- ®-4-Benzyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate
- Substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl) (piperazin-1-yl)methanone derivatives
Uniqueness
What sets (1R,2R,4R)-1-benzyl 2-Methyl 4-hydroxycyclopentane-1,2-dicarboxylate apart from similar compounds is its specific stereochemistry and the presence of both hydroxyl and ester functional groups. This combination allows for unique interactions with biological molecules and makes it a versatile building block in synthetic chemistry.
Propiedades
Fórmula molecular |
C15H18O5 |
|---|---|
Peso molecular |
278.30 g/mol |
Nombre IUPAC |
2-O-benzyl 1-O-methyl (1R,2R,4R)-4-hydroxycyclopentane-1,2-dicarboxylate |
InChI |
InChI=1S/C15H18O5/c1-19-14(17)12-7-11(16)8-13(12)15(18)20-9-10-5-3-2-4-6-10/h2-6,11-13,16H,7-9H2,1H3/t11-,12-,13-/m1/s1 |
Clave InChI |
DMHXELXBORNSQN-JHJVBQTASA-N |
SMILES isomérico |
COC(=O)[C@@H]1C[C@H](C[C@H]1C(=O)OCC2=CC=CC=C2)O |
SMILES canónico |
COC(=O)C1CC(CC1C(=O)OCC2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(R)-2,2-dimethyl-1-[4-(trifluoromethyl)phenyl]propylamine](/img/structure/B13973273.png)

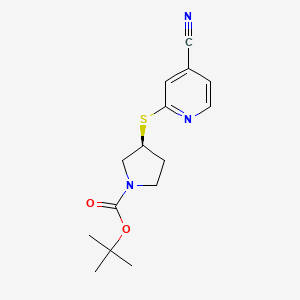
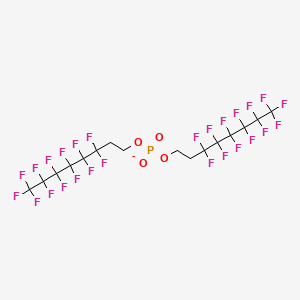
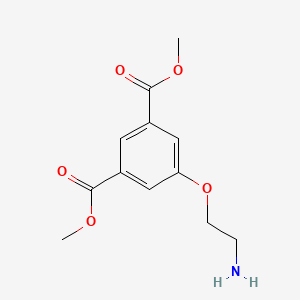
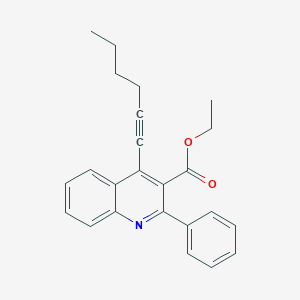
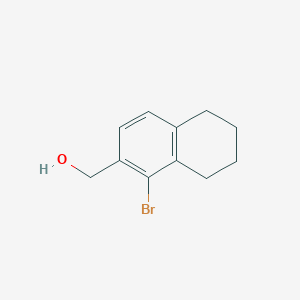
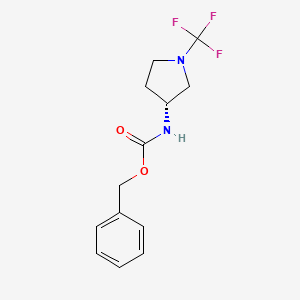
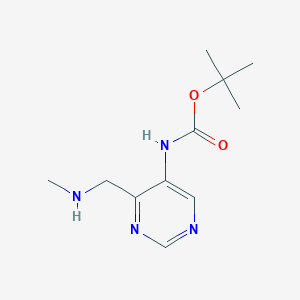

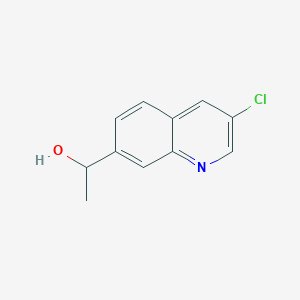
![4-[(4-Aminobenzoyl)amino]piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B13973324.png)

![Tert-butyl 4-[methoxy(methyl)carbamoyl]-4-methylpiperidine-1-carboxylate](/img/structure/B13973342.png)
